1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea
Brand Name: Vulcanchem
CAS No.: 2034438-63-4
VCID: VC4877609
InChI: InChI=1S/C19H23FN4O3/c1-26-16-6-2-13(3-7-16)10-21-18(25)24-15-4-8-17(9-5-15)27-19-22-11-14(20)12-23-19/h2-3,6-7,11-12,15,17H,4-5,8-10H2,1H3,(H2,21,24,25)
SMILES: COC1=CC=C(C=C1)CNC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Molecular Formula: C19H23FN4O3
Molecular Weight: 374.416

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea

CAS No.: 2034438-63-4

Cat. No.: VC4877609

Molecular Formula: C19H23FN4O3

Molecular Weight: 374.416

* For research use only. Not for human or veterinary use.

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea - 2034438-63-4

Specification

CAS No. 2034438-63-4
Molecular Formula C19H23FN4O3
Molecular Weight 374.416
IUPAC Name 1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-[(4-methoxyphenyl)methyl]urea
Standard InChI InChI=1S/C19H23FN4O3/c1-26-16-6-2-13(3-7-16)10-21-18(25)24-15-4-8-17(9-5-15)27-19-22-11-14(20)12-23-19/h2-3,6-7,11-12,15,17H,4-5,8-10H2,1H3,(H2,21,24,25)
Standard InChI Key KRRLUSFWINOKCU-JCNLHEQBSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F

Introduction

The compound 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea is a synthetic organic molecule that integrates several pharmacologically relevant moieties. It features a cyclohexyl ring, a fluoropyrimidine unit, and a urea linkage with a methoxybenzyl group. This combination of structural elements suggests potential biological activities, particularly in the context of medicinal chemistry.

Synthesis

The synthesis of such compounds typically involves multiple steps:

  • Formation of the Fluoropyrimidine Moiety: This involves nucleophilic substitution reactions to introduce a fluorine atom into the pyrimidine ring.

  • Cyclohexyl Ring Functionalization: The cyclohexyl ring is modified to introduce necessary substituents, often through hydrogenation or reduction reactions.

  • Coupling Reactions: The fluoropyrimidine and cyclohexyl intermediates are coupled using reagents like EDC or DCC under controlled conditions.

  • Formation of the Urea Group: This step involves reacting the cyclohexyl derivative with a suitable isocyanate or amine to form the urea linkage.

Biological Activity

While specific biological activity data for 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea is not available, compounds with similar structural motifs have shown promise in various therapeutic areas. For instance, diaryl ureas are known for their antiproliferative effects against cancer cell lines . The presence of a fluoropyrimidine unit, which is a common feature in some chemotherapeutic agents, suggests potential applications in cancer treatment.

Comparison with Similar Compounds

CompoundMolecular FormulaBiological Activity
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-(pyridin-3-yl)acetamideNot specifiedPotential therapeutic effects through enzyme or receptor modulation
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isonicotinamideNot specifiedPotential applications in cancer treatment due to its structural components
1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(thiophen-2-ylmethyl)ureaC16H19FN4O2SNot explicitly reported, but related ureas show antiproliferative activity

Future Research Directions

Given the lack of specific data on 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-(4-methoxybenzyl)urea, future research should focus on:

  • Synthetic Optimization: Improving the synthesis efficiency and yield.

  • Biological Evaluation: Assessing its antiproliferative activity against various cancer cell lines.

  • Mechanism of Action: Investigating how it interacts with biological targets to modulate cellular processes.

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